m-PEG5-巯基

描述

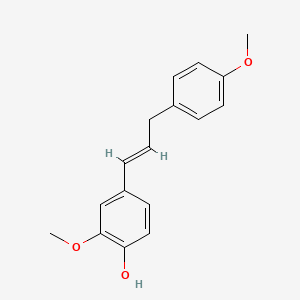

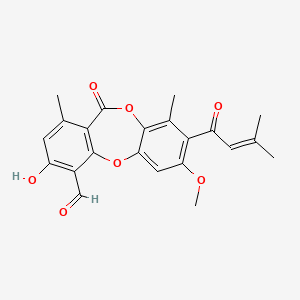

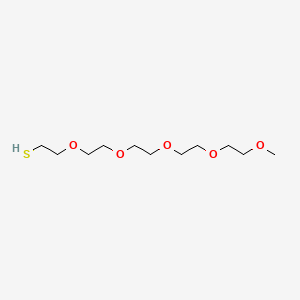

m-PEG5-thiol is a PEG derivative containing a thiol group. The thiol group reacts with maleimide, OPSS, vinylsulfone and transition metal surfaces including gold, silver, etc. The hydrophilic PEG spacer increases solubility in aqueous media.

科学研究应用

生物医药

m-PEG5-巯基,也称为mPEG-SH,广泛应用于生物医药领域 {svg_1}. 它是修饰金纳米棒(GNRs)最直接、最通用的方法之一,尤其是在生物医药应用中 {svg_2}. PEG化GNRs的毒性降低对于研究细胞-纳米材料相互作用至关重要 {svg_3}.

纳米技术

m-PEG5-巯基应用于纳米技术 {svg_4}. 它用于金纳米棒的修饰,金纳米棒在成像、传感器、光学、抗癌剂和LED领域具有广阔的应用前景 {svg_5}.

药物释放

m-PEG5-巯基用于药物释放研究 {svg_6}. PEG化过程,包括使用m-PEG5-巯基,可以优化以实现高效率,这在药物递送系统中至关重要 {svg_7}.

细胞培养

m-PEG5-巯基用于细胞培养研究 {svg_8}. 与非PEG间隔物相比,PEG化化合物表现出较低的毒性和免疫学效应 {svg_9},使其适合于细胞培养研究。

配体合成支持

m-PEG5-巯基用于配体合成支持研究 {svg_10}. m-PEG5-巯基中的巯基对金具有很高的亲和力,使其成为修饰金纳米棒的通用方法 {svg_11}.

新材料研究

m-PEG5-巯基应用于新材料研究 {svg_12}. 它用于合成接枝聚合物化合物和聚乙二醇修饰的功能性涂层 {svg_13}.

高分子科学

m-PEG5-巯基用于高分子科学 {svg_14}. 它用于金纳米棒的PEG化,该过程赋予纳米棒高度稳定性和生物相容性 {svg_15}.

pH优化

使用m-PEG5-巯基对于金纳米棒高效PEG化的pH优化至关重要 {svg_16}. PEG化过程可应用于在不同pH水平下修饰GNRs,从而实现高PEG化效率 {svg_17}.

作用机制

Target of Action

The primary target of 2,5,8,11,14-Pentaoxahexadecane-16-thiol, also known as mPEG5-SH, is proteins with free thiol groups, specifically on cysteine side chains . This compound is a PEG-based linker for PROTACs, which are molecules that join two essential ligands, crucial for forming PROTAC molecules . These molecules enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Mode of Action

2,5,8,11,14-Pentaoxahexadecane-16-thiol interacts with its targets through a process known as PEGylation . This involves the attachment of the PEG group to proteins and other biomolecules, which decreases aggregation and increases solubility . The thiol group on the compound reacts specifically and efficiently with maleimide or disulfide . This reaction occurs under mild conditions and results in the formation of stable thioether bonds .

Biochemical Pathways

The primary biochemical pathway affected by 2,5,8,11,14-Pentaoxahexadecane-16-thiol is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By attaching to proteins via PEGylation, the compound can direct the ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetic properties of 2,5,8,11,14-Pentaoxahexadecane-16-thiol are largely determined by its PEGylation. PEGylation can enhance the stability, solubility, and half-life of drugs, and reduce their immunogenicity and antigenicity

Result of Action

The result of the action of 2,5,8,11,14-Pentaoxahexadecane-16-thiol is the selective degradation of target proteins within cells . By directing the ubiquitin-proteasome system to these targets, the compound can influence cellular functions and potentially lead to therapeutic effects.

Action Environment

The action of 2,5,8,11,14-Pentaoxahexadecane-16-thiol can be influenced by various environmental factors. For instance, the pH level can affect the efficiency of the reaction between the thiol group and maleimide or disulfide . Furthermore, the compound’s stability and efficacy can be affected by storage conditions. It is recommended to store the compound at -5°C and keep it dry and away from sunlight .

属性

IUPAC Name |

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O5S/c1-12-2-3-13-4-5-14-6-7-15-8-9-16-10-11-17/h17H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMCHSOJDWEEKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694787 | |

| Record name | 2,5,8,11,14-Pentaoxahexadecane-16-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524030-00-0 | |

| Record name | 2,5,8,11,14-Pentaoxahexadecane-16-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。